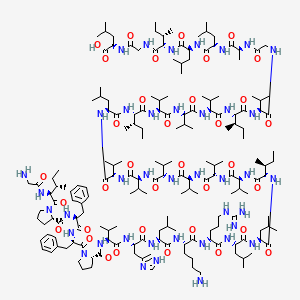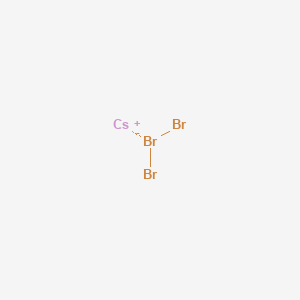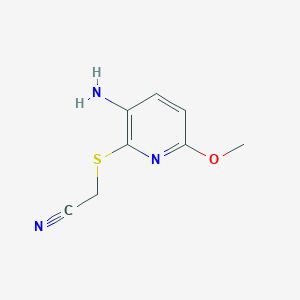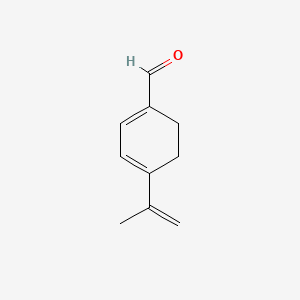
N1-Methyl-DG cep
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Methyl-deoxyguanosine (N1-Methyl-DG cep) is a methylated nucleoside base primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . This compound is particularly significant in understanding the effects of methylation on DNA structure and function.
準備方法
Synthetic Routes and Reaction Conditions
N1-Methyl-DG cep can be synthesized through the methylation of deoxyguanosine. The methylation process typically involves the use of SN2 alkylating reagents such as methyl methanesulfonate and dimethylsulfate, which react with the N1 position of adenine . The reaction conditions often require anhydrous solutions and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N1-Methyl-DG cep undergoes various chemical reactions, including:
Oxidation: This reaction can alter the methyl group, affecting the compound’s stability and function.
Reduction: Reduction reactions can reverse the methylation, potentially restoring the original deoxyguanosine structure.
Substitution: Substitution reactions can replace the methyl group with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N1-methyl-guanine, while substitution reactions can yield various methylated derivatives .
科学的研究の応用
N1-Methyl-DG cep has a wide range of applications in scientific research:
Chemistry: Used to study the effects of methylation on nucleosides and nucleotides.
Biology: Helps in understanding DNA repair mechanisms and the role of methylation in gene expression.
Medicine: Investigated for its potential role in cancer research, particularly in understanding how methylation affects tumor suppressor genes.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes
作用機序
N1-Methyl-DG cep exerts its effects by altering the hydrogen bonding of adenine-thymine base pairs in DNA. The methylation at the N1 position disrupts the Watson-Crick base pairing, leading to Hoogsteen base pairing. This alteration affects DNA replication and repair processes. The enzyme AlkB repairs this compound lesions by direct reversal, making it a critical target in understanding DNA repair mechanisms .
類似化合物との比較
Similar Compounds
N1-Methyladenine: Another methylated nucleoside used in DNA damage studies.
3-Methylcytosine: Studied for its role in DNA methylation and gene expression.
N1-Methylpseudouridine: Used in mRNA therapy and vaccine development.
Uniqueness
N1-Methyl-DG cep is unique due to its specific methylation at the N1 position of deoxyguanosine, which significantly alters DNA structure and function. This makes it particularly valuable in studying DNA repair mechanisms and the effects of methylation on genetic stability .
特性
分子式 |
C44H55N8O7P |
|---|---|
分子量 |
838.9 g/mol |
IUPAC名 |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H55N8O7P/c1-30(2)52(31(3)4)60(57-25-13-24-45)59-37-26-39(51-29-46-40-41(51)48-43(47-28-49(5)6)50(7)42(40)53)58-38(37)27-56-44(32-14-11-10-12-15-32,33-16-20-35(54-8)21-17-33)34-18-22-36(55-9)23-19-34/h10-12,14-23,28-31,37-39H,13,25-27H2,1-9H3/b47-28+/t37-,38+,39+,60?/m0/s1 |
InChIキー |
OOBQUSBPPMAQQI-MEFKARAVSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)/N=C/N(C)C |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)N=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


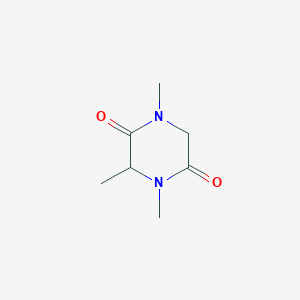
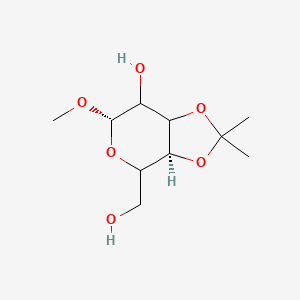
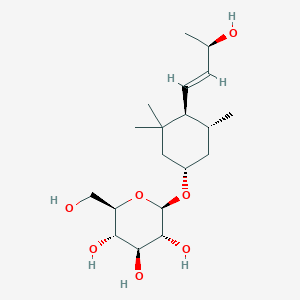
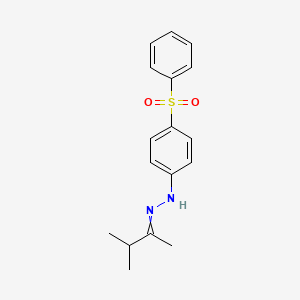
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)

![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
